molecular formula C6H11N B6598271 2-methylidenepiperidine CAS No. 1462-92-6

2-methylidenepiperidine

Cat. No. B6598271
CAS RN: 1462-92-6
M. Wt: 97.16 g/mol
InChI Key: BJGMTCROJYGHSX-UHFFFAOYSA-N
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Description

2-Methylidenepiperidine (2-MDP) is a synthetic organic compound used in a variety of scientific research applications. 2-MDP is a cyclic organic compound with a chemical formula of C7H11N and a molecular weight of 115.18 g/mol. It is a colorless, volatile liquid with a boiling point of 91°C and a melting point of -42°C. 2-MDP has a variety of uses in the laboratory, primarily as a reagent for the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals, as an intermediate in the production of various chemicals, and in the study of the biological effects of certain compounds.

Scientific Research Applications

Hydrodenitrogenation Research

  • Hydrodenitrogenation (HDN) Processes : Studies have focused on the HDN of 2-methylpiperidine, revealing insights into the mechanisms involved in the removal of nitrogen from organic compounds. The research indicates that the ring opening of 2-methylpiperidine occurs preferentially between the nitrogen atom and the methylene group, providing valuable information for refining HDN processes (Egorova, Zhao, Kukula, & Prins, 2002); (Oyama & Lee, 2005).

Chemical Interaction and Spectroscopy

  • Carbamate Formation and Analysis : Investigations into the formation of carbamates in aqueous solutions of 2-methylpiperidine with CO2 have been conducted, utilizing NMR spectroscopy. This research is crucial for understanding chemical interactions in solutions and for potential carbon-capture applications (Mcgregor, Al-Abdul-Wahid, Robertson, Cox, & Tremaine, 2018).

Environmental Applications

  • CO2 Absorption Studies : Research on the absorption of CO2 in aqueous solutions of 2-methylpiperidine provides insights into its potential use in greenhouse gas control and environmental management. Such studies are important for developing efficient carbon capture and storage (CCS) technologies (Coulier, Lowe, Tremaine, Coxam, & Ballerat-Busserolles, 2016).

properties

IUPAC Name

6-methyl-2,3,4,5-tetrahydropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-6-4-2-3-5-7-6/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGMTCROJYGHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163302
Record name Pyridine, 2,3,4,5-tetrahydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2,3,4,5-tetrahydropyridine

CAS RN

1462-92-6
Record name Pyridine, 2,3,4,5-tetrahydro-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2,3,4,5-tetrahydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methylidenepiperidine
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2-methylidenepiperidine
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2-methylidenepiperidine
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2-methylidenepiperidine
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2-methylidenepiperidine
Reactant of Route 6
2-methylidenepiperidine

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